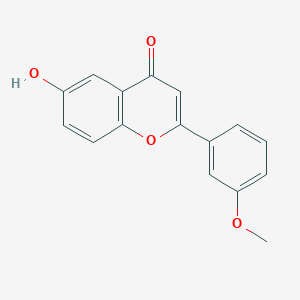

6-Hydroxy-3'-methoxyflavone

Übersicht

Beschreibung

6-Hydroxy-3’-methoxyflavone is a flavonoid compound that belongs to the class of flavones. Flavonoids are naturally occurring compounds found in various plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and a methoxy group at the 3’ position on the flavone backbone. Flavonoids, including 6-Hydroxy-3’-methoxyflavone, are known for their antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3’-methoxyflavone can be achieved through several synthetic routes. One common method involves the use of flavone as a starting material. The hydroxylation at the 6th position and methoxylation at the 3’ position can be introduced through specific reagents and catalysts. For instance, hydroxylation can be achieved using hydroxylating agents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. Methoxylation can be carried out using methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production of 6-Hydroxy-3’-methoxyflavone may involve biotransformation processes using microorganisms. Certain strains of entomopathogenic fungi have been shown to catalyze the hydroxylation and methoxylation of flavones, leading to the production of methoxyflavones . This biotransformation process is advantageous due to its specificity and environmentally friendly nature.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-3’-methoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the flavone to flavanone derivatives.

Substitution: The hydroxyl and methoxy groups can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized flavones, reduced flavanones, and substituted flavone derivatives. These products can have different biological activities and properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

6-Hydroxy-3'-methoxyflavone exhibits significant antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Research indicates that it can effectively reduce oxidative stress, which is linked to various chronic diseases and aging processes .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a candidate for studies aimed at treating inflammatory diseases. Its mechanism includes the modulation of signaling pathways involved in inflammation, such as the NF-kB pathway .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies show that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cancer cell proliferation. The compound activates caspases and downregulates anti-apoptotic proteins like Bcl-2, which contributes to its anticancer effects .

Neuroprotective Effects

Research indicates that this flavonoid can provide neuroprotection against DNA damage in neuronal cells. For instance, in studies involving HeLa cells exposed to DNA-damaging agents, this compound significantly reduced cell death, suggesting potential applications in neurodegenerative disease prevention.

Nutraceutical Applications

Due to its health-promoting properties, this compound is being explored for use in nutraceuticals and functional foods. Its incorporation into dietary supplements may enhance health benefits related to oxidative stress and inflammation management .

Neuroprotection Against DNA Damage

A study assessing the effects of this compound on HeLa cells exposed to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) demonstrated that the compound significantly reduced cell death and poly(ADP-ribose) polymer accumulation, highlighting its neuroprotective properties.

Antioxidant Efficacy

In a DPPH assay, this compound exhibited notable antioxidant activity with an IC50 value indicating effective radical scavenging ability, suggesting potential applications in formulations aimed at reducing oxidative stress-related conditions.

Anticancer Activity

In vitro evaluations have shown that this compound possesses significant cytotoxicity against various cancer cell lines with IC50 values indicating its potential as an effective anticancer agent.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-3’-methoxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

Vergleich Mit ähnlichen Verbindungen

6-Hydroxy-3’-methoxyflavone can be compared with other similar flavonoid compounds, such as:

3-Hydroxy-6-methoxyflavone: Similar in structure but with different positions of hydroxyl and methoxy groups.

5-Hydroxy-6-methoxyflavone: Another flavone with hydroxyl and methoxy groups at different positions.

7-Hydroxy-3’-methoxyflavone: Similar structure with hydroxyl and methoxy groups at different positions.

The uniqueness of 6-Hydroxy-3’-methoxyflavone lies in its specific substitution pattern, which contributes to its distinct biological activities and properties .

Biologische Aktivität

6-Hydroxy-3'-methoxyflavone is a flavonoid compound recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its chemical structure features a hydroxyl group at the 6th position and a methoxy group at the 3' position on the flavone backbone, which influences its biological activity.

Chemical Structure

The molecular formula of this compound is , and its structure can be represented as follows:

Antioxidant Activity

This compound exhibits significant antioxidant properties by scavenging free radicals and reactive oxygen species (ROS). This action helps protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in biological systems. This property suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Activity

Research indicates that this compound has promising anticancer properties . It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

Case Studies

- In Vitro Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant cytotoxicity .

- Mechanisms of Action : The anticancer effects are attributed to its ability to interfere with multiple cellular pathways involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

There are indications that this compound possesses antimicrobial properties against various pathogens. Studies have reported its effectiveness against both bacterial and fungal species, suggesting potential applications in treating infections .

The biological activities of this compound can be summarized through its interactions with various molecular targets:

| Activity | Mechanism |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative damage |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation |

| Anticancer | Induces apoptosis via caspase activation; downregulates Bcl-2 family proteins |

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Antioxidant Efficacy : The compound has shown a strong ability to reduce oxidative stress markers in experimental models.

- Anti-inflammatory Properties : It significantly lowers levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .

- Cancer Cell Growth Inhibition : Notable inhibition of cell proliferation was observed in several cancer types, with varying IC50 values indicating potency against specific cell lines .

Comparative Activity Table

The following table summarizes the IC50 values for various biological activities associated with this compound:

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| MCF-7 (Breast Cancer) | 36 | Anticancer |

| HepG2 (Liver Cancer) | 28 | Anticancer |

| Caco-2 (Colon Cancer) | 45 | Anticancer |

| S. aureus (Bacteria) | 23 | Antimicrobial |

Eigenschaften

IUPAC Name |

6-hydroxy-2-(3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)16-9-14(18)13-8-11(17)5-6-15(13)20-16/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOPPXPJVKFGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350268 | |

| Record name | 6-HYDROXY-3'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140439-35-6 | |

| Record name | 6-HYDROXY-3'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.